2-Fluoro-5-(pentafluorosulfur)benzaldehyde
Overview
Description
2-Fluoro-5-(pentafluorosulfur)benzaldehyde is a fluorinated compound . It has the molecular formula C7H4F6OS and a molecular weight of 250.16 g/mol . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-(pentafluorosulfur)benzaldehyde is 1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H . The InChI key is LWVYGZGWRNJVBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-5-(pentafluorosulfur)benzaldehyde is a liquid at ambient temperature . It has a molecular weight of 250.16 g/mol .Scientific Research Applications
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Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- 2-Fluoro-5-(pentafluorosulfur)benzaldehyde is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific methods of application or experimental procedures, technical details, and outcomes would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced.
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Selective Oxidation of Alcohols to Aldehydes
- In a study, 2-Fluoro-5-(pentafluorosulfur)benzaldehyde was used in the selective oxidation of alcohols to aldehydes . The method involved the use of ultrasound as a green activation method in chemical transformations, specifically in catalytic alcohol oxidations . The results showed that the use of ultrasound irradiation resulted in high yield .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYGZGWRNJVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(pentafluorosulfur)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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